Ticlopidine hydrochloride

Vue d'ensemble

Description

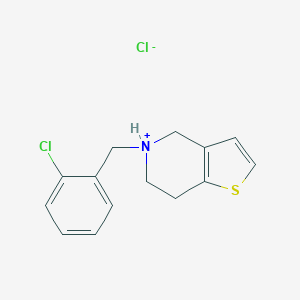

Ticlopidine hydrochloride is a thienopyridine-class antiplatelet agent that inhibits adenosine diphosphate (ADP)-induced platelet aggregation by irreversibly blocking the P2Y12 receptor on platelets . It has an IC50 of ~2 μM, making it effective in reducing thrombotic events in patients with atherosclerotic vascular disease . Approved for clinical use in 1991, it is primarily indicated for stroke prevention in high-risk patients intolerant to aspirin or those experiencing recurrent cerebral ischemia despite aspirin therapy .

Key pharmacokinetic properties include oral administration (250 mg twice daily) and metabolism via hepatic cytochrome P450 enzymes.

Méthodes De Préparation

La synthèse du Chlorhydrate de Ticlopidine implique un processus en plusieurs étapes qui commence par le thiophène. Une méthode notable comprend une approche synthétique en cinq étapes qui fournit la Ticlopidine avec un rendement global de 60 % . Cette méthode est simple d'utilisation, acceptable du point de vue environnemental et adaptée à la synthèse à grande échelle. Les étapes impliquent :

Matière de départ : Thiophène

Étapes de réaction : Réactions séquentielles comprenant la chloration, la cyclisation et l'hydrogénation

Conditions : Conditions de réaction douces avec des réactifs facilement disponibles.

Analyse Des Réactions Chimiques

Formylation of Thiophene Derivatives

The synthesis begins with the formylation of thiophene derivatives to produce intermediates critical for subsequent steps. For example:

- Thiophene 6 reacts with paraformaldehyde in the presence of sulfuric acid, DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), and acetonitrile at 80°C for 5 hours, yielding 2-thiophenecarboxaldehyde (7) in 94% yield .

- This reaction proceeds via acid-catalyzed hydroxymethylation followed by DDQ-mediated oxidation of the intermediate aromatic carbinol (17 ) to the aldehyde .

Cyclization Reactions

Cyclization steps are pivotal for constructing the tetrahydrothieno-pyridine core. Two primary methods are employed:

Titanium Isopropoxide-Based Pictet-Spengler Reaction

- Amine 9 and paraformaldehyde undergo condensation in titanium tetraisopropoxide (TTIP) at 80°C for 3 hours, forming imine 15 .

- Subsequent treatment with acetic-formic anhydride at 70°C generates formyliminium ion 18 , which cyclizes in trifluoroacetic acid (TFA) to yield intermediate 19 .

1,3-Dioxolane-Mediated Cyclization

- Reaction of intermediates with 1,3-dioxolane under acidic conditions produces ticlopidine hydrochloride with optimized yields. For example, using FeCl₃ as a catalyst achieves 95% yield of 8a (Table 1) .

Table 1: Cyclization Conditions and Yields

| Entry | Catalyst | Base/Solvent | Time (h) | Yield of 8a (%) |

|---|---|---|---|---|

| 1 | AlCl₃ | Piperidine/Toluene | 4 | 80 |

| 3 | FeCl₃ | Piperidine/Toluene | 2 | 95 |

| 7 | NH₄OAc | Microwave (90°C) | 1 | 90 |

Coupling Reactions for Final Product

The final step involves coupling the tetrahydrothieno-pyridine core with a substituted benzyl group:

SN2 Displacement Route

- 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine (11) reacts with 1-chloro-2-(chloromethyl)benzene (12) in THF with NaH, yielding this compound in 78% yield .

Three-Component Reaction

- Amine 11 , paraformaldehyde, and 2-chlorophenylzinc bromide (14) react at 60°C, achieving 96% yield via organozinc-mediated coupling .

a. Tosyl Chloride Protection Route

- Thiophene ethanol reacts with tosyl chloride to protect hydroxyl groups.

- Condensation with o-chlorobenzylamine at 80–95°C.

- Cyclization with 1,3-dioxolane and HCl yields this compound (85–90% purity).

Key Steps :

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Tosylation of thiophene ethanol | 0–5°C, 2–4 hours | 85 |

| 4 | Condensation | 80–95°C, toluene | 88 |

| 10 | Cyclization | 1,3-dioxolane, HCl, 80–95°C | 92 |

b. Heterogeneous Catalysis Method

- A cascade reaction using 2-thiophene ethylamine , formaldehyde, and 2-chlorobenzyl chloride with solid superacid/base catalysts achieves 89% yield under optimized conditions (1:3 molar ratio, 60°C).

Purification and Crystallization

Final purification often involves:

Applications De Recherche Scientifique

Stroke Prevention

Ticlopidine is indicated for patients who have experienced transient ischemic attacks (TIAs) or thrombotic strokes, particularly those who cannot tolerate aspirin. Studies have shown that ticlopidine is more effective than aspirin in preventing recurrent strokes and mortality in these patients. For instance, a clinical trial demonstrated that ticlopidine significantly reduced the incidence of recurrent strokes compared to aspirin in a cohort of patients with prior TIAs .

Coronary Stent Thrombosis Prevention

When used in conjunction with aspirin, ticlopidine is approved for preventing subacute stent thrombosis following coronary artery stenting procedures. This combination therapy has been shown to be more effective than aspirin alone in maintaining stent patency and reducing the risk of thrombotic complications . A study involving patients undergoing stent placement indicated that those receiving ticlopidine along with aspirin had lower rates of stent occlusion compared to those receiving only aspirin .

Other Potential Uses

While its primary indications are for stroke prevention and stent thrombosis, ticlopidine has been explored for other applications:

- Open Heart Surgery : It may be used preoperatively to reduce thrombotic risks during cardiac procedures.

- Sickle Cell Disease : Some studies suggest potential benefits in managing vaso-occlusive crises.

- Kidney Diseases : Ticlopidine has been investigated for its effects on primary glomerulonephritis and other renal conditions .

Side Effects and Considerations

Despite its efficacy, ticlopidine is associated with serious side effects, including neutropenia, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia. These risks necessitate careful patient selection and monitoring during treatment. Due to these adverse effects and the availability of newer agents like clopidogrel and ticagrelor, ticlopidine's use has declined in favor of safer alternatives .

Research Findings

A comprehensive review of clinical trials indicates that while ticlopidine is effective in specific populations, its serious side effects limit its application. The following table summarizes key findings from notable studies:

| Study/Trial | Population | Intervention | Outcome |

|---|---|---|---|

| Ticlopidine vs Aspirin | Stroke/TIA patients | Ticlopidine 250 mg bid vs Aspirin | Reduced recurrent stroke rate |

| Coronary Stenting Study | Post-stenting patients | Ticlopidine + Aspirin | Lower stent occlusion rates |

| Sickle Cell Disease Trial | Sickle cell patients | Ticlopidine | Potential reduction in vaso-occlusive crises |

Mécanisme D'action

Ticlopidine Hydrochloride is a prodrug that is metabolized to an active form, which irreversibly blocks the P2Y12 component of the adenosine diphosphate receptor on the surface of platelets . This inhibition prevents the binding of fibrinogen to the platelet surface, thereby inhibiting platelet aggregation . The molecular targets involved include the adenosine diphosphate receptor and glycoprotein IIb/IIIa .

Comparaison Avec Des Composés Similaires

Ticlopidine vs. Clopidogrel

Clopidogrel, a second-generation thienopyridine, shares Ticlopidine’s mechanism of action but offers improved safety and dosing convenience.

- Efficacy: In the CAPRIE trial, clopidogrel (75 mg/day) demonstrated an 8.7% relative risk reduction (RRR) in ischemic stroke, myocardial infarction (MI), or vascular death compared to aspirin (325 mg/day), with annual event rates of 5.32% vs. 5.83%, respectively (p=0.043) .

- Safety: Clopidogrel has a significantly lower risk of neutropenia (0.10% vs. Severe adverse events like rash (0.26% vs. 0.10% for aspirin) and diarrhea (0.23% vs. 0.11%) are less frequent than with ticlopidine .

Dosage and Compliance :

Clopidogrel’s once-daily dosing (75 mg) improves adherence compared to ticlopidine’s twice-daily regimen .

Ticlopidine vs. Aspirin

Aspirin, a cyclooxygenase-1 inhibitor, remains a first-line antiplatelet due to its cost-effectiveness but is less potent in high-risk populations.

- Efficacy: In the Ticlopidine Aspirin Stroke Study (TASS), ticlopidine (500 mg/day) reduced the risk of stroke or death by 12% compared to aspirin (1300 mg/day) in patients with transient ischemic attack (TIA) or minor stroke . However, aspirin is preferred for primary prevention due to its broader cardiovascular benefits.

Safety :

Aspirin causes more gastrointestinal (GI) adverse events, including hemorrhage (0.72% vs. 0.52% for clopidogrel) and ulcers, whereas ticlopidine poses higher risks of hematologic toxicity .

Key Data Tables

Table 1: Efficacy Comparison in Major Trials

Table 2: Adverse Event Profiles

| Adverse Effect | Ticlopidine | Clopidogrel | Aspirin |

|---|---|---|---|

| Neutropenia | 1–2% | 0.10% | 0.17% |

| GI Hemorrhage | 0.52% | 0.52% | 0.72% |

| Rash | 0.26% | 0.26% | 0.10% |

| Diarrhea | 12–13% | 0.23% | 0.11% |

Activité Biologique

Ticlopidine hydrochloride is an antiplatelet medication belonging to the thienopyridine class, primarily used to prevent thrombotic events such as stroke and transient ischemic attacks (TIAs). This article delves into its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Ticlopidine exerts its antiplatelet effects by irreversibly inhibiting the P2Y12 receptor for adenosine diphosphate (ADP) on platelets. This inhibition prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is crucial for fibrinogen binding and subsequent platelet aggregation. The active metabolite of ticlopidine, formed primarily in the liver, is responsible for this action. The timeline for ticlopidine's effects begins within 2 days of administration, reaching maximum inhibition after about 8 to 11 days, with effects persisting for several days post-discontinuation due to the irreversible nature of its action on platelets .

Pharmacokinetics

- Absorption : Ticlopidine is rapidly absorbed with over 80% bioavailability. Food intake can enhance absorption by approximately 20% .

- Distribution : It binds extensively (about 98%) to plasma proteins, mainly serum albumin .

- Metabolism : The drug undergoes extensive hepatic metabolism, with no unchanged ticlopidine detected in urine. Its active metabolites play a significant role in its pharmacological effects .

- Elimination : The terminal half-life ranges from 4 to 5 days. Steady-state plasma levels are achieved after about 14 days of dosing at 250 mg twice daily .

Clinical Efficacy

Ticlopidine has been compared with aspirin in various studies, particularly for secondary prevention in patients with a history of stroke or TIA. A notable study demonstrated that ticlopidine was more effective than aspirin in reducing the risk of recurrent stroke in high-risk patients .

Table 1: Comparative Efficacy of Ticlopidine and Aspirin

| Study | Population | Outcome Measure | Ticlopidine Efficacy | Aspirin Efficacy |

|---|---|---|---|---|

| Caplan's Stroke Study | High-risk stroke patients | Recurrent stroke incidence | Lower incidence | Higher incidence |

| Randomized Trials | Patients post-TIA | Composite vascular events | Significant reduction | Moderate reduction |

Safety Profile

While ticlopidine is effective, it is associated with several adverse effects. The most significant concern is the risk of hematological complications, including neutropenia and thrombocytopenic purpura. Regular monitoring of blood counts is recommended during treatment .

Case Study Overview

A case series involving patients treated with ticlopidine revealed a notable incidence of adverse events:

- Patient Demographics : 150 patients treated with ticlopidine for secondary stroke prevention.

- Adverse Events :

- Neutropenia: 4%

- Gastrointestinal disturbances: 10%

- Skin rashes: 5%

These findings underline the importance of monitoring and managing potential side effects during treatment.

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of ticlopidine hydrochloride in raw materials?

- Methodological Answer :

- Identity : Use infrared (IR) spectroscopy to compare the sample's spectrum with a reference standard. Confirm the presence of chloride ions via qualitative tests (e.g., silver nitrate reaction) .

- Purity : Perform heavy metal testing (Method 3, ≤10 ppm lead) and arsenic analysis (Method 4, ≤2 ppm) using official pharmacopeial protocols. Quantify related substances (e.g., degradation products) via HPLC with a hydrochloric acid-methanol mobile phase .

- Water Content : Karl Fischer titration to ensure compliance with anhydrous basis specifications (e.g., ≤0.5% w/w) .

Q. What are the standard methods for quantifying this compound in tablet formulations?

- Methodological Answer :

- Dissolution Testing : Use the paddle method (50 rpm, 900 mL water) to ensure ≥85% dissolution within 35 minutes .

- UV Spectrophotometry : Measure absorbance at 212–216 nm and 231–235 nm for identity and assay validation .

- Content Uniformity : Follow mass variation or content uniformity tests per pharmacopeial guidelines, ensuring 95–105% of the labeled claim .

Advanced Research Questions

Q. How can researchers design a stability-indicating UPLC method for simultaneous quantification of this compound and aspirin in combination therapies?

- Methodological Answer :

- Linearity : 20–60 µg/mL (aspirin) and 50–150 µg/mL (ticlopidine), R² ≥0.998.

- Precision : Intra-day and inter-day RSD <2%.

- Specificity : Forced degradation studies (acid/alkali hydrolysis, oxidation) confirm no interference from excipients or degradants .

Q. How should researchers resolve discrepancies in platelet inhibition data across preclinical and clinical studies of this compound?

- Methodological Answer :

- Assay Variability : Standardize ADP-induced aggregation protocols (e.g., IC50 ~2 µM in vitro vs. clinical dosing of 250 mg twice daily) .

- Population Heterogeneity : Stratify data by patient subgroups (e.g., CYP2C19 metabolizer status) to account for pharmacokinetic variability .

- Contradictory Outcomes : Compare trial designs (e.g., Canadian American Ticlopidine Study used recurrent stroke/myocardial infarction/vascular death as endpoints) to identify confounding factors like adherence rates or co-administered therapies .

Q. What statistical approaches are recommended for analyzing long-term safety data from this compound trials?

- Methodological Answer :

- Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models to evaluate time-to-event outcomes (e.g., neutropenia, thrombotic events) .

- Risk-Benefit Ratios : Calculate number-needed-to-treat (NNT) for stroke prevention vs. number-needed-to-harm (NNH) for adverse effects like diarrhea or rash .

- Meta-Analysis : Pool data from trials with similar inclusion criteria (e.g., post-stroke patients) to enhance statistical power .

Q. Method Development & Validation

Q. How can researchers optimize dissolution testing for this compound in modified-release formulations?

- Methodological Answer :

- Medium Selection : Test biorelevant media (e.g., FaSSGF/FeSSIF) to simulate gastric and intestinal conditions.

- Apparatus : Compare paddle vs. basket methods at varying speeds (50–100 rpm) to identify discriminatory conditions .

- Sampling Intervals : Extend testing beyond 35 minutes to capture delayed-release profiles .

Q. What strategies improve the sensitivity of this compound detection in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference.

- Mass Spectrometry : Develop a LC-MS/MS method with multiple reaction monitoring (MRM) for transitions like m/z 300.25 → 154.1 (ticlopidine) .

- Lower Limits : Achieve LOD <0.4 µg/mL and LOQ <1.2 µg/mL via signal-to-noise optimization .

Q. Data Interpretation & Reporting

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

Propriétés

IUPAC Name |

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKNGOHFNXIVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202141 | |

| Record name | Ticlopidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53885-35-1 | |

| Record name | Ticlopidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53885-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticlopidine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TICLOPIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ticlopidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(o-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICLOPIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1L4914FMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.